(1R,3S,5Z)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
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Overview
Description
CB1151 is a 20-epi analogue of 1,25 dihydroxyvitamin D3, known for its potent anti-tumor effects. It has been shown to inhibit the growth of MCF-7 cells, a type of human breast cancer cell line, with an IC50 value of 0.82 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB1151 involves the modification of 1,25 dihydroxyvitamin D3 to introduce the 20-epi configuration. This process typically involves several steps, including protection and deprotection of functional groups, selective oxidation, and stereoselective reduction. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of CB1151 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography. The compound is then subjected to rigorous quality control tests to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
CB1151 undergoes various chemical reactions, including:
Oxidation: CB1151 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in CB1151.
Substitution: Substitution reactions can introduce new functional groups into the CB1151 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
CB1151 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving vitamin D analogues.
Biology: Investigated for its effects on cell proliferation and differentiation.
Medicine: Explored for its potential as an anti-cancer agent, particularly in breast cancer research.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
CB1151 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, CB1151 activates the receptor, leading to the modulation of target genes involved in cell growth, differentiation, and apoptosis. This mechanism is similar to that of 1,25 dihydroxyvitamin D3, but the 20-epi configuration of CB1151 enhances its anti-tumor activity .
Comparison with Similar Compounds
CB1151 is compared with other vitamin D analogues, such as:
1,25 dihydroxyvitamin D3: The natural form of vitamin D3 with similar biological activity but lower anti-tumor potency.
Calcipotriol: Another vitamin D analogue used in the treatment of psoriasis, with different therapeutic applications.
Paricalcitol: A synthetic vitamin D analogue used to treat secondary hyperparathyroidism in patients with chronic kidney disease
CB1151 stands out due to its enhanced anti-tumor effects and higher binding affinity to the vitamin D receptor, making it a promising candidate for cancer research .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-6-28(31,7-2)15-16-32-20(4)24-12-13-25-21(9-8-14-27(24,25)5)10-11-22-17-23(29)18-26(30)19(22)3/h10-11,20,23-26,29-31H,3,6-9,12-18H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24-,25+,26+,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTTZPJXKAGWID-BSGGSXJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CCO[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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